Benzaldehyde semicarbazone

概要

説明

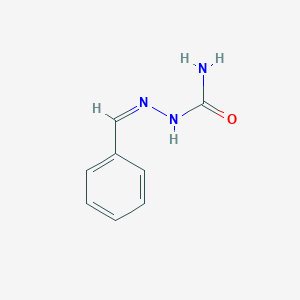

Benzaldehyde semicarbazone is an organic compound with the molecular formula C8H9N3O. It is a derivative of semicarbazone, formed by the reaction of benzaldehyde with semicarbazide. This compound is known for its crystalline structure and is often used in various chemical and biological applications due to its unique properties .

作用機序

Target of Action

Benzaldehyde semicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

This compound interacts with cathepsin B and inhibits its activity . The compound is a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

It is known that the compound interferes with the function of cathepsin b, a lysosomal protease involved in various physiological and pathological processes . By inhibiting cathepsin B, this compound could potentially affect a range of biochemical pathways.

Pharmacokinetics

A toxicokinetic study suggested that this compound has a good absorption profile . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of cathepsin B by this compound could potentially have a range of molecular and cellular effects. Given that cathepsin B is involved in various physiological and pathological processes, the inhibition of this enzyme could potentially affect these processes .

準備方法

Synthetic Routes and Reaction Conditions: Benzaldehyde semicarbazone is typically synthesized through a condensation reaction between benzaldehyde and semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in an alcoholic medium, usually ethanol, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

化学反応の分析

Types of Reactions: Benzaldehyde semicarbazone undergoes several types of chemical reactions, including:

Condensation Reactions: Formation of semicarbazones from aldehydes and semicarbazides.

Oxidation and Reduction:

Common Reagents and Conditions:

Condensation: Benzaldehyde, semicarbazide hydrochloride, sodium acetate, ethanol.

Oxidation/Reduction: Specific reagents and conditions may vary depending on the desired transformation.

Major Products: The primary product of the condensation reaction is this compound itself. Further reactions can lead to various derivatives depending on the reagents and conditions used .

科学的研究の応用

Synthesis of Benzaldehyde Semicarbazone

This compound is synthesized through the condensation reaction between benzaldehyde and semicarbazide. Various methods have been developed to optimize the yield and purity of BSC:

- Conventional Method : Mixing benzaldehyde with semicarbazide in an acidic medium.

- Microwave-Assisted Synthesis : This method significantly reduces reaction time and increases yield, achieving up to 97.2% purity in some cases .

- Ionic Liquid Method : Using ionic liquids as solvents enhances the reaction's efficiency while providing a safer working environment due to their non-volatile nature .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

- Antimicrobial Activity : BSC has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

- Antiviral Properties : Research indicates that BSC can inhibit viral entry into host cells by affecting vesicular trafficking pathways .

- Anticancer Effects : BSC has demonstrated cytotoxicity against cancer cell lines, with studies suggesting its potential to induce apoptosis in tumor cells .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antiviral | Anthrax lethal toxin | 0.4 | |

| Anticancer | HeLa cells | 15.0 |

Applications in Medicinal Chemistry

This compound has been explored for various therapeutic applications:

- Drug Development : BSC serves as a scaffold for developing new drugs due to its structural simplicity and bioactivity spectrum. Modifications to its structure can enhance potency and selectivity against specific targets .

- Coordination Chemistry : The ability of BSC to form metal complexes enhances its pharmacological properties, making it useful in designing metal-based drugs .

Agricultural Applications

In agriculture, BSC is being investigated for its potential as an agrochemical:

- Fungicides : Studies have shown that BSC derivatives possess antifungal properties effective against plant pathogens such as Aspergillus species .

- Pesticides : The compound's ability to disrupt cellular processes in pests suggests potential use as a pesticide, although further research is needed to evaluate its efficacy and safety.

Analytical Applications

This compound is utilized in analytical chemistry for qualitative analysis:

- Spectrophotometric Analysis : BSC can act as a reagent for the detection of carbonyl compounds through colorimetric changes upon reaction .

- Metal Ion Detection : Its coordination properties allow for the development of sensors that can detect metal ions in environmental samples .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various semicarbazones, including BSC, against clinical isolates of bacteria. Results indicated that BSC exhibited significant antibacterial effects, particularly against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Cytotoxicity

Research involving the treatment of HeLa cells with BSC showed a dose-dependent reduction in cell viability. Mechanistic studies suggested that BSC induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy.

類似化合物との比較

Thiosemicarbazones: Similar to semicarbazones but contain a sulfur atom instead of an oxygen atom.

Hydrazones: Formed by the reaction of hydrazine with aldehydes or ketones.

Uniqueness: Benzaldehyde semicarbazone is unique due to its specific structure and the presence of the benzaldehyde moiety, which imparts distinct chemical and biological properties. Its ability to form stable crystalline structures makes it valuable for various applications, including the identification of parent aldehydes and ketones .

生物活性

Benzaldehyde semicarbazone (BS) is a compound derived from the condensation of benzaldehyde and semicarbazide. This compound has garnered attention in various fields of biological research due to its diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is chemically represented as and features a hydrazone linkage that contributes to its biological properties. The structure can be depicted as follows:

This compound exhibits various physical and chemical properties that influence its biological activity.

1. Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties in preclinical studies. One study reported that BS effectively inhibited seizures in animal models, demonstrating a significant reduction in the zymosan writhing response and formaldehyde nociceptive response . The compound's mechanism appears to involve modulation of neurotransmitter systems, although the exact pathways remain to be fully elucidated.

2. Anti-inflammatory Effects

Research indicates that BS exhibits notable anti-inflammatory activity. In models of carrageenan-induced paw edema, this compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions . The compound's efficacy was quantified through various assays measuring edema volume reduction.

3. Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Studies have shown that BS demonstrates inhibitory effects against a range of bacteria and fungi. For instance, the antimicrobial activity was enhanced when BS was complexed with metal ions, indicating potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. A series of derivatives were synthesized to explore the structure-activity relationship (SAR). The presence of specific substituents on the benzene ring significantly influenced the potency of BS against various biological targets .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 1.4 | Anticonvulsant |

| 4-Bromobenzaldehyde | 2.5 | Antinociceptive |

| Thiosemicarbazones | 1.5 | Antimicrobial |

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving animal models, this compound was administered at varying doses to assess its anticonvulsant efficacy. Results showed a dose-dependent reduction in seizure frequency, with an optimal dose yielding an IC50 value of 1.4 μM .

Case Study 2: Anti-inflammatory Assessment

A detailed investigation into the anti-inflammatory properties of BS involved administering the compound to rats with induced paw edema. The results indicated a significant decrease in paw swelling compared to control groups, supporting its potential use in treating inflammatory disorders .

特性

IUPAC Name |

(benzylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574-10-3 | |

| Record name | Benzaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzaldehyde semicarbazone acts primarily as a state-dependent sodium ion (Na+) channel inhibitor. [] This means it preferentially binds to and blocks Na+ channels in their open or inactivated states, reducing neuronal hyperexcitability associated with seizures. []

A: While some semicarbazones exhibit GABA-transaminase inhibitory activity, research suggests this compound does not significantly elevate GABA levels or inhibit GABA uptake. [] Its anticonvulsant effect is primarily attributed to its interaction with sodium channels.

A: Research suggests this compound may also interact with calcium channels, contributing to its anticonvulsant effects. [] Further research is needed to fully elucidate these interactions.

A: The molecular formula of this compound is C8H9N3O, and its molecular weight is 163.18 g/mol. []

A: Various spectroscopic methods, including Infrared (IR) spectroscopy, UV-Vis spectroscopy, 1H NMR, and mass spectrometry, have been employed to confirm the structure and purity of this compound and its derivatives. [, , , , , , , ]

A: While not its primary area of research, this compound has been used as a precursor in the synthesis of nanostructured materials like ZnO and Fe3O4. [, ] This suggests potential for exploration in material science.

ANone: This specific area has not been extensively explored in the provided research papers.

A: While specific QSAR models were not detailed in the provided papers, structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the aromatic ring, particularly in the para position, generally enhances anticonvulsant activity. [, ]

A: Studies have shown that electron-withdrawing substituents, like fluorine, chlorine, bromine, and nitro groups, at the para position of the phenyl ring generally increase anticonvulsant potency. [, , , ] Additionally, maintaining a hydrogen bonding domain within the molecule is crucial for activity. []

A: Inclusion complexes of this compound with beta-cyclodextrin have been investigated to enhance solubility, dissolution rate, and ultimately improve bioavailability. [, ]

ANone: This aspect is not explicitly addressed in the provided research papers.

A: Studies in rats show that orally administered this compound undergoes extensive metabolism, primarily to its carboxylic acid metabolite. [] It exhibits a long distribution phase and enterohepatic circulation plays a role in its elimination. []

A: While specific durations of action are not detailed, research suggests this compound exhibits long-lasting effects in preclinical models, as evidenced by its prolonged half-life and sustained presence of radioactivity in tissues. []

A: this compound has displayed efficacy in various animal models of epilepsy, including the maximal electroshock seizure (MES) test in rats and mice, the subcutaneous pentylenetetrazol test in mice, and the Frings audiogenic mouse test. [, ]

A: In the rat oral MES screen, this compound demonstrated a superior protective index compared to carbamazepine, phenytoin, and valproate, suggesting a potentially wider therapeutic window. [, ]

ANone: This particular aspect has not been explicitly addressed in the provided research papers.

A: Research suggests this compound is well-tolerated in preclinical models. [] It did not display proconvulsant properties, cause significant changes in liver weight or function, or affect microsomal protein yields or hepatic enzymes. []

A: Extensive research on this compound and related compounds for their anticonvulsant properties began in the late 1990s, with significant contributions from Dimmock and colleagues. [, ]

A: The study of this compound and its analogs has spurred collaborations between medicinal chemists, pharmacologists, and electrophysiologists to understand its mechanism of action, SAR, and therapeutic potential. [, ] Furthermore, its use as a precursor in material synthesis highlights its potential in other fields. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。